2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride

Beschreibung

Chemical Identity and Nomenclature

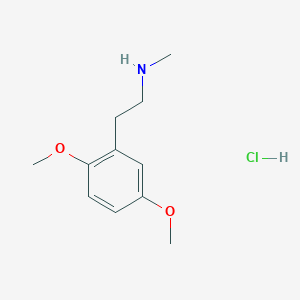

2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride is a synthetic phenethylamine derivative characterized by distinct structural features. Its IUPAC name is 1-(2,5-dimethoxyphenyl)-2-(methylamino)ethane hydrochloride, reflecting the methoxy groups at the 2- and 5-positions of the benzene ring, a methylamino substituent on the beta carbon of the ethyl side chain, and the hydrochloride salt form.

Molecular Formula and Structural Features

The compound’s molecular formula is C₁₁H₁₇Cl₂NO₂ , with a molecular weight of 278.17 g/mol . The core structure consists of:

- A benzene ring with methoxy (-OCH₃) groups at positions 2 and 5.

- An ethylamine side chain with a methylamino (-NHCH₃) group at the beta (β) carbon.

- A hydrochloride counterion stabilizing the amine group.

Structural Comparison to Classic 2C Compounds

Unlike traditional 2C psychedelics (e.g., 2C-B, 2C-D), which feature a primary amine (-NH₂) on the ethyl side chain, this compound substitutes the beta hydrogen with a methyl group, creating a secondary amine. This modification alters electronic and steric properties, potentially influencing receptor binding and metabolic stability.

| Feature | 2C-D (4-Methyl) | Target Compound |

|---|---|---|

| Core Structure | 2,5-Dimethoxyphenethylamine | 2,5-Dimethoxy-β-methylphenethylmethylamine |

| Substituent at C4 | Methyl | Hydrogen |

| Side Chain Amine | Primary (-NH₂) | Secondary (-NHCH₃) |

| Salt Form | Freebase or various salts | Hydrochloride |

Historical Context of Substituted Phenethylamine Research

The exploration of substituted phenethylamines began in the early 20th century with the isolation of mescaline from peyote cactus. However, systematic investigation accelerated in the 1970s with the work of Alexander Shulgin , who synthesized and characterized over 200 phenethylamine derivatives, including the 2C family.

Key Milestones

- 1970 : First synthesis of 2C-D (2,5-dimethoxy-4-methylphenethylamine) by the Texas Research Institute of Mental Sciences, marking the inception of the 2C series.

- 1980s–1990s : Shulgin’s publication of PiHKAL (Phenethylamines I Have Known and Loved) codified structure-activity relationships (SARs) for 2C compounds, emphasizing the role of methoxy groups and lipophilic substitutions at the 4-position.

- 2000s : Emergence of “designer” analogues, including beta-modified derivatives, to circumvent legal restrictions while exploring novel pharmacological profiles.

Methodological Advances

Early synthesis routes relied on Friedel-Crafts alkylation and Manske condensation , but modern techniques employ Buchwald-Hartwig amination for efficient introduction of the ethylamine side chain. Analytical methods such as high-resolution mass spectrometry (HRMS) and X-ray crystallography have resolved structural ambiguities in analogues.

Position Within the 2C Psychedelic Analogues Family

The 2C family comprises phenethylamines with methoxy groups at the 2- and 5-positions and variable substituents at the 4-position (e.g., Br, I, CH₃). 2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride represents a structural outlier due to its beta-methylamino substitution, diverging from the classic 2C scaffold.

Pharmacological Implications

- Receptor Affinity : Primary amine 2C compounds (e.g., 2C-D, 2C-B) exhibit high affinity for serotonin 5-HT₂A/₂C receptors, mediating psychedelic effects. The secondary amine in the target compound may reduce polarity, enhancing blood-brain barrier penetration but potentially altering receptor engagement.

- Metabolic Stability : Methylation of the amine could inhibit degradation by monoamine oxidase (MAO) , prolonging half-life compared to primary amines.

| Parameter | 2C-D | Target Compound |

|---|---|---|

| 5-HT₂A Kᵢ (nM) | 23.9–32.4 | Not reported |

| MAO-B IC₅₀ (nM) | 24,000 | Hypothetically higher |

| LogP (Predicted) | 2.1 | 2.8 (estimated) |

Legal and Research Status

While 2C-D and analogues face global scheduling (e.g., U.S. Schedule I, Canada Schedule III), beta-substituted derivatives like 2,5-dimethoxy-beta-phenylethylmethylamine hydrochloride remain less characterized in legal frameworks. Current research focuses on:

- SAR Studies : Evaluating how beta-alkylation influences psychedelic potency.

- Crystallography : Resolving 3D conformations to inform receptor docking models.

Eigenschaften

CAS-Nummer |

13063-01-9 |

|---|---|

Molekularformel |

C11H18ClNO2 |

Molekulargewicht |

231.72 g/mol |

IUPAC-Name |

2-(2,5-dimethoxyphenyl)-N-methylethanamine;hydrochloride |

InChI |

InChI=1S/C11H17NO2.ClH/c1-12-7-6-9-8-10(13-2)4-5-11(9)14-3;/h4-5,8,12H,6-7H2,1-3H3;1H |

InChI-Schlüssel |

HQMKNAFRMFCXBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CNCCC1=C(C=CC(=C1)OC)OC.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride typically involves the following steps:

Friedel-Crafts Reaction: 1,4-Dimethoxybenzene reacts with chloracetyl chloride in the presence of a Lewis acid catalyst to form alpha-chloro-2,5-dimethoxyacetophenone.

Amination: The alpha-chloro-2,5-dimethoxyacetophenone undergoes amination with methenamine to produce alpha-amino-2,5-dimethoxyacetophenone.

Reduction: The alpha-amino-2,5-dimethoxyacetophenone is then reduced to yield 2,5-dimethoxy-beta-phenylethylmethylamine.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials used are commercially available and relatively inexpensive. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves routine operations and mild reaction conditions, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride is a compound that has garnered interest in various scientific fields, particularly in pharmacology and medicinal chemistry. This article explores its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.

Psychoactive Properties

The compound exhibits properties similar to other phenethylamines, particularly in its interaction with serotonin receptors. Research indicates that compounds with a 2,5-dimethoxy substitution pattern often act as agonists at the serotonin 2A receptor (5-HT2AR), which is implicated in mood regulation and perception. This suggests potential applications in treating mood disorders and enhancing cognitive functions.

Pharmaceutical Intermediate

According to patent literature, 2,5-dimethoxy-beta-phenylethylmethylamine hydrochloride can serve as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its unique chemical structure allows it to be modified into various derivatives that may possess therapeutic effects against conditions such as anxiety and depression .

Research on Designer Drugs

The compound is part of a broader class of designer drugs that have emerged from modifications to the basic phenethylamine structure. Studies have highlighted the need for careful monitoring due to the potential for abuse and adverse effects associated with these substances .

Neuropharmacological Studies

The neuropharmacological profile of compounds like 2,5-dimethoxy-beta-phenylethylmethylamine hydrochloride has been investigated in various animal models. These studies aim to understand its impact on neurotransmitter systems and its potential neuroprotective effects .

Case Study 1: Clinical Observations

A clinical case reported the effects of a similar compound within the same class (25I-NBOMe), highlighting severe physiological responses such as tachycardia and agitation following ingestion. This underscores the necessity for comprehensive understanding and caution when dealing with compounds that share structural similarities with known psychoactive agents .

Case Study 2: Pharmacological Testing

In vitro studies have evaluated the binding affinity of derivatives of this compound at serotonin receptors. These studies are crucial for determining the therapeutic potential and safety profile of new psychoactive substances derived from the phenethylamine scaffold .

Comparative Data Table

| Compound Name | Mechanism of Action | Potential Applications | Notes |

|---|---|---|---|

| 2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride | Serotonin receptor agonist | Mood disorders, cognitive enhancement | Requires further research |

| 25I-NBOMe | Serotonin receptor agonist | Psychoactive effects | Associated with severe side effects |

| 2C-B | Serotonin receptor agonist | Recreational use, psychotherapy | Well-studied; known safety profile |

Wirkmechanismus

The mechanism of action of 2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine-2A (5-HT2A) receptor. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and subsequent psychoactive effects. The compound’s effects on other serotonin receptors, such as 5-HT2B and 5-HT2C, also contribute to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 2,5-Dimethoxyphenethylamine hydrochloride

- CAS No.: 3166-74-3

- Molecular Formula: C₁₀H₁₅NO₂·HCl

- Synonyms: Phenethylamine, 2,5-dimethoxy-, hydrochloride; Ethylamine, beta-(2,5-dimethoxyphenyl)-, hydrochloride .

Structural Features :

The compound belongs to the substituted phenethylamine class, characterized by a phenethylamine backbone with methoxy groups at the 2- and 5-positions of the aromatic ring. The hydrochloride salt enhances solubility and stability, typical of many bioactive amines.

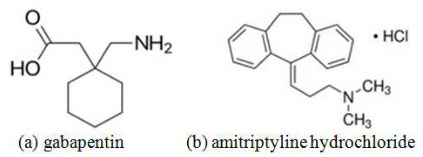

Comparison with Structurally Similar Compounds

Substituted Phenethylamine Derivatives

The following compounds share structural homology with the target molecule but differ in substituents, affecting pharmacological and physicochemical properties:

Key Structural Insights :

- Methoxy Groups : The 2,5-dimethoxy substitution is critical for serotonin receptor (5-HT) affinity.

- 4-Position Modifications: Methyl (2C-D): Moderately increases lipophilicity. Propyl (2C-P): Extends half-life due to enhanced lipid solubility.

- N-Substituents : Addition of benzyl or methoxybenzyl groups (e.g., NBOMe series) drastically increases potency but also toxicity risks .

Other Hydrochloride Salts with Divergent Backbones

Hydrochloride Salt Utility :

- Enhances water solubility and stability for parenteral formulations.

- Reduces volatility in compounds like 2,5-dimethylaniline HCl .

Biologische Aktivität

2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride, a member of the phenethylamine class, has garnered attention for its potential biological activities, particularly as a selective agonist for serotonin receptors. This compound is structurally related to various psychoactive substances, including the well-known 2C family of drugs. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical structure of 2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride can be represented as follows:

This compound features two methoxy groups at positions 2 and 5 on the phenyl ring, contributing to its lipophilicity and receptor binding characteristics.

The primary mechanism through which 2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride exerts its effects is through agonism at serotonin receptors, particularly the 5-HT2A receptor. Research indicates that compounds with similar structures demonstrate varying degrees of agonistic activity depending on their substituents and spatial configuration.

Receptor Interactions

Recent studies have shown that the agonist potency of 2,5-dimethoxyphenylpiperidines at the 5-HT2A receptor is significantly influenced by the orientation of the ethylamine chain. For instance, certain conformationally restricted analogs exhibit enhanced activity at this receptor compared to others with different substituents or configurations .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of related compounds, highlighting their receptor affinities and potencies:

| Compound Name | Receptor Type | EC50 (nM) | Rmax (%) | Notes |

|---|---|---|---|---|

| 2C-B (4-bromo-2,5-dimethoxyphenethylamine) | 5-HT2A | 10 | 90 | Strong agonist activity |

| 25I-NBOMe | 5-HT2A | 0.4 | >100 | Highly potent; significant hallucinogenic effects |

| 25C-NBOMe | 5-HT2A | 1.0 | >100 | Similar profile to 25I-NBOMe |

| 2,5-Dimethoxy-beta-phenylethylmethylamine HCl | 5-HT2A | TBD | TBD | Emerging data suggest moderate activity |

Notes:

- EC50 represents the concentration required to achieve half-maximal response.

- Rmax indicates the maximum response achievable by the compound.

Case Studies and Clinical Observations

Clinical reports have documented cases involving analogs of this compound. For example, exposure to 25I-NBOMe has led to severe physiological responses such as tachycardia and agitation in patients, highlighting the potential risks associated with compounds in this class . While direct clinical data on 2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride is limited, parallels can be drawn from these cases regarding safety concerns and psychoactive effects.

Analytical Methods for Detection

Quantification of compounds like 2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride in biological matrices is critical for both clinical and forensic applications. Various analytical techniques such as LC-MS/MS have been developed for detecting these substances in urine and plasma samples . The following table outlines some methods used for detection:

| Method | Sample Type | Detection Limit (ng/mL) |

|---|---|---|

| LC-MS/MS | Urine | 1.0 |

| LC-MS/MS | Plasma | 10.0 |

| UPLC-QTOF MS | Biological Samples | TBD |

Q & A

Q. What analytical techniques are recommended for identifying 2,5-Dimethoxy-β-phenylethylmethylamine hydrochloride in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound in biological matrices such as urine, plasma, or hair. Sample preparation involves protein precipitation for plasma and enzymatic hydrolysis for urine to isolate metabolites. LC-MS/MS offers high sensitivity, with limits of quantification (LOQs) ranging from 1.0 to 20.0 ng/mL, depending on the matrix and instrument configuration .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

- Melting Point : 212–216°C (indicative of thermal stability during storage) .

- Solubility : High solubility in polar solvents (e.g., methanol, water) due to its hydrochloride salt form.

- Stability : Requires storage at -20°C in a desiccator to maintain ≥98% purity over ≥5 years . These properties inform solvent selection, storage protocols, and handling precautions.

Q. How should researchers handle legal and regulatory considerations for this compound?

In the U.S., this compound is classified as a Schedule I substance under the Controlled Substances Act. Researchers must obtain DEA licensure for procurement and adhere to institutional protocols for secure storage and usage documentation .

Advanced Research Questions

Q. How can discrepancies in analytical results for this compound be resolved in complex biological matrices?

Discrepancies often arise from matrix effects (e.g., ion suppression in LC-MS/MS) or metabolite interference. Mitigation strategies include:

- Method Validation : Assess precision, accuracy, and matrix effects using spiked samples.

- Multi-Residue Methods : Simultaneously screen for structurally related analogs (e.g., 2C and DOx series) to rule out cross-reactivity .

- Alternative Matrices : Use hair or oral fluid to corroborate findings from urine/blood, especially in chronic exposure studies .

Q. What synthesis optimization strategies improve yield and purity of this compound?

Critical parameters include:

- Reaction Temperature : Controlled heating during amination steps to minimize byproducts.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%).

- Stability Monitoring : Post-synthesis, confirm stability via accelerated degradation studies under varying pH and temperature conditions .

Q. How can researchers address challenges in detecting novel analogs or metabolites of this compound?

Novel analogs (e.g., brominated or chlorinated derivatives) require:

- High-Resolution MS : Differentiate isotopic patterns and fragment ions.

- Synthetic Reference Standards : Cross-validate unknown peaks using certified standards.

- Metabolite Prediction : Use in vitro hepatic microsomal models to identify phase I/II metabolites .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, N95 respirators, and eyeshields to prevent inhalation or dermal exposure.

- First-Aid Measures : Immediate eye rinsing with water for 15 minutes and medical consultation after accidental ingestion .

- Waste Disposal : Follow EPA guidelines for halogenated amine waste.

Methodological Tables

Q. Table 1: Analytical Performance Metrics for LC-MS/MS Detection

| Matrix | LOQ (ng/mL) | Recovery (%) | Precision (% RSD) |

|---|---|---|---|

| Urine | 2.0 | 85–92 | ≤10 |

| Plasma | 1.5 | 78–88 | ≤12 |

| Hair | 5.0 | 65–75 | ≤15 |

| Data adapted from multi-residue validation studies . |

Q. Table 2: Stability Under Storage Conditions

| Condition | Purity (%) at 12 Months |

|---|---|

| -20°C (desiccated) | ≥98 |

| 25°C (ambient) | ≤85 |

| Based on batch-specific certificates of analysis . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.